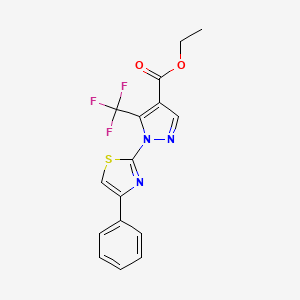

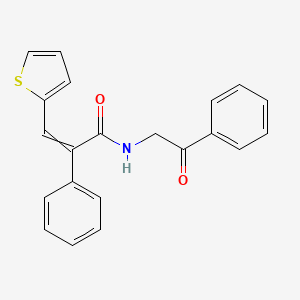

![molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1](/img/structure/B1301729.png)

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related imidazole compounds and their synthesis, which can provide insights into the potential properties and synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol.

Synthesis Analysis

The synthesis of related imidazole compounds involves the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol, leading to the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles . This method could potentially be adapted for the synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol by choosing appropriate starting materials and reaction conditions that would favor the introduction of the methyl groups at the 2 and 7 positions of the imidazole ring.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using X-ray crystallography, as demonstrated in the paper discussing the crystal structures of various cis- and trans-2,4,5-triaryl-4,5-dihydro-1H-imidazoles . The structural analysis of these compounds provides valuable information on the stereochemistry and conformation of the imidazole ring system, which is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, methanolysis of certain tricyclic imidazole compounds leads to the formation of methyl (imidazol-2-yl) pyridine carboxylates . This reaction demonstrates the reactivity of the imidazole ring towards nucleophiles and could be relevant for the functionalization of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the imidazole ring can affect the compound's solubility, boiling point, melting point, and stability. The antimicrobial and antimycobacterial activities of a series of imidazole-pyridine methanones have been evaluated, indicating that the structure of the imidazole derivatives plays a significant role in their biological activity . These properties are essential for the development of imidazole-based pharmaceuticals and could be extrapolated to predict the behavior of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol in various environments.

科学的研究の応用

Structural and Material Properties

Crystal Structure and Interactions The compound exhibits a planar imidazo[1,2-a]pyridine moiety with the methanol group almost perpendicular to this plane. In its crystal form, molecules are linked by hydrogen bonds, forming inversion dimers and ribbons, further connected through π–π interactions, suggesting a robust three-dimensional structure (Elaatiaoui et al., 2014).

Magnetic Properties Hydrochloride crystals derived from a related compound exhibit low magnetic susceptibilities due to the formation of diamagnetic dimers. The crystal structures influence magnetic properties, with one exhibiting weak antiferromagnetic behavior and another showing unusual magnetic behavior (Yong et al., 2013).

Chemical Synthesis and Applications

Nickel Complex Synthesis The compound is used in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes, when used as catalysts in ethylene oligomerization, exhibit high turnover frequencies, indicating potential applications in industrial processes (Kermagoret & Braunstein, 2008).

Molecular Docking and Antibacterial Activities Derivatives of the compound have been synthesized and evaluated for antibacterial, antimycobacterial, and antioxidant activities. The synthesized compounds show moderate activity against certain bacterial strains, and their interaction with enzymes has been studied using molecular docking tools, indicating potential pharmacological applications (Lynda, 2021).

Synthesis of Triazolyl Precursors A synthesis protocol for triazolyl imidazo[1,2-a]pyridine through a one-pot three-component reaction has been developed, featuring recyclability of the catalyst, good yields, and wide substrate scope. The molecular structure and peculiar supramolecular layered structure architecture of the synthesized compound were analyzed, indicating potential applications in material science and catalysis (Bagdi et al., 2015).

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research . The focus is on environmentally benign synthetic strategies .

特性

IUPAC Name |

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDTWSOHZOMIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

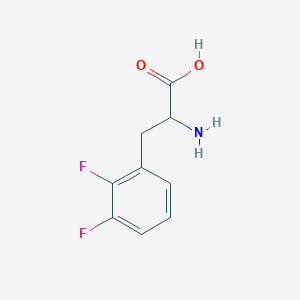

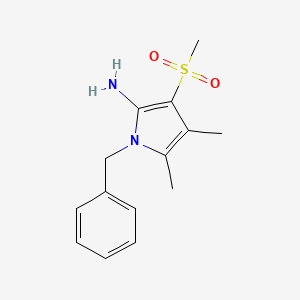

![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

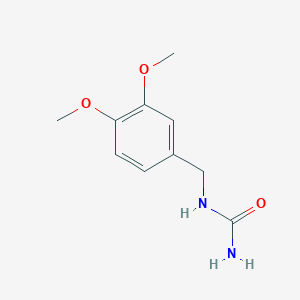

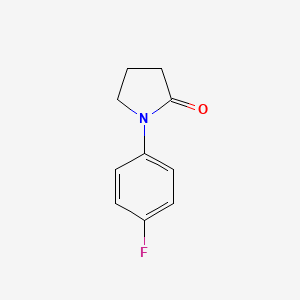

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

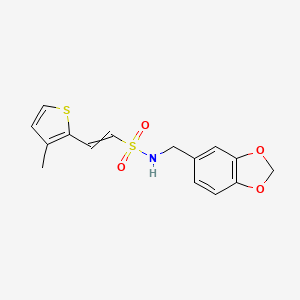

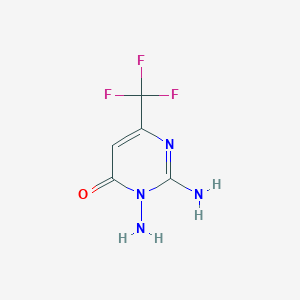

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)